4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid typically involves the protection of the amino group with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the electrophile in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: TFA is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amine.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}hexanoic acid: Similar structure but with a shorter carbon chain.
4-(((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a linear chain.
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid is unique due to its specific structure, which includes a methoxy group and a seven-carbon chain. This structure provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
7-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(18)14-9(5-7-10(15)16)6-8-11(17)19-4/h9H,5-8H2,1-4H3,(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOXJANNCCARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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